molecular formula C22H17FN2O3S B11145837 4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-4-ylmethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-4-ylmethyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11145837
M. Wt: 408.4 g/mol
InChI Key: HWCGYXYVJVSVOV-ZZEZOPTASA-N
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Description

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-4-yl)methyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-4-yl)methyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactionsCommon reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-4-yl)methyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols .

Scientific Research Applications

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-4-yl)methyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-4-yl)methyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluoro-4-methylbenzoyl)-3-hydroxy-1-[(pyridin-4-yl)methyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H17FN2O3S

Molecular Weight

408.4 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(pyridin-4-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H17FN2O3S/c1-13-4-5-15(11-16(13)23)20(26)18-19(17-3-2-10-29-17)25(22(28)21(18)27)12-14-6-8-24-9-7-14/h2-11,19,26H,12H2,1H3/b20-18-

InChI Key

HWCGYXYVJVSVOV-ZZEZOPTASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=CS4)/O)F

Canonical SMILES

CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=CS4)O)F

Origin of Product

United States

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